molecular formula C24H26N2O5 B13446744 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)

1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)

Katalognummer: B13446744
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: IJVKVVIUTSEJRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxycarvedilol is a structural analog of carvedilol (C₂₄H₂₆N₂O₄; molecular weight 406.47), a third-generation non-selective β-adrenergic and α₁-adrenergic receptor antagonist used for hypertension and heart failure . The primary distinction lies in the substitution of the α-hydroxyl group with a hydroxyamino moiety, altering its pharmacokinetic and pharmacodynamic profile.

Eigenschaften

Molekularformel

C24H26N2O5

Molekulargewicht

422.5 g/mol

IUPAC-Name

1-(9H-carbazol-4-yloxy)-3-[hydroxy-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-4-5-11-22(21)30-14-13-26(28)15-17(27)16-31-23-12-6-9-20-24(23)18-7-2-3-8-19(18)25-20/h2-12,17,25,27-28H,13-16H2,1H3

InChI-Schlüssel

IJVKVVIUTSEJRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Etherification: The hydroxyl group of the carbazole is etherified with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions to form the intermediate.

    Amination: The intermediate is then reacted with an appropriate amine to introduce the amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Modulating Signaling Pathways: Affecting intracellular signaling pathways to alter cellular functions.

Vergleich Mit ähnlichen Verbindungen

Table 2: Receptor Binding and Selectivity

Compound β₁-Adrenoceptor (Ki, nM) β₂-Adrenoceptor (Ki, nM) α₁-Adrenoceptor (Ki, nM) Additional Activity
Carvedilol 0.81 0.96 2.2 Antioxidant, vasodilatory
Compound 79 Not reported Not reported Not reported Enhanced Ca²⁺ release suppression
Compound 62 Not reported Not reported Not reported Fluorenyl modification reduces β-blockade
N-Hydroxycarvedilol (Inferred) Likely similar to carvedilol Likely similar to carvedilol Likely similar to carvedilol Potential improved solubility/metabolism

Key Findings :

  • Carvedilol’s β/α₁ antagonism is preserved in analogs retaining the carbazole core and phenoxyethylamine side chain .
  • Modifications like pyridyloxy (Compound 15) or morpholinone (Compound 17) reduce receptor affinity but may enhance Ca²⁺ modulation .

Stability and Impurity Profiles

Table 3: Degradation Products and Stability

Compound Major Impurities Molecular Weight Stability Concerns
Carvedilol EP Impurity-B (bis-carbazole) 645.74 Thermal decomposition above 150°C
N-Hydroxycarvedilol (Inferred) Hydroxyl-related degradation products Not reported Susceptible to oxidation due to hydroxyamino group
Compound 13 Alkyl chain elongation (butoxy) Not reported Higher lipophilicity may reduce renal clearance


Stability Insights :

  • Carvedilol degrades under acidic/alkaline conditions, forming impurities like EP Impurity-B .
  • N-Hydroxycarvedilol’s hydroxyamino group may increase susceptibility to oxidative degradation, necessitating stabilization in formulations .

Biologische Aktivität

N-Hydroxycarvedilol, a derivative of carvedilol, has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties and cardiovascular health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of N-hydroxycarvedilol.

  • Molecular Formula : C24H26N2O5
  • Molecular Weight : 422.4736 g/mol
  • CAS Number : Not specified in the available data.

Antioxidant Activity

N-Hydroxycarvedilol exhibits significant antioxidant properties, primarily attributed to its carbazole structure. Research indicates that it functions as a biological antioxidant through hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals. This mechanism is critical in mitigating oxidative stress, which is linked to various cardiovascular diseases.

Comparative Studies

A comparative study assessed the radical-inhibiting activities of carvedilol and its metabolites, including N-hydroxycarvedilol. The results demonstrated that while carvedilol itself exhibited negligible antioxidant activity, its metabolites, including N-hydroxycarvedilol, showed superior radical-quenching abilities compared to benchmark antioxidants such as butylated hydroxytoluene (BHT) and α-tocopherol. Specifically, the metabolites were ranked in their effectiveness as follows:

CompoundRadical Inhibition Activity
3-HydroxycarvedilolHighest
5′-HydroxycarvedilolModerate
4′-HydroxycarvedilolLower
N-HydroxycarvedilolComparable to above

These findings suggest that the beneficial effects attributed to carvedilol in clinical settings may largely stem from its metabolites rather than the parent compound itself .

Pharmacokinetics and Drug Interactions

N-Hydroxycarvedilol's pharmacokinetic profile has been explored in conjunction with other drugs such as cilostazol. Cilostazol was shown to significantly increase the bioavailability of carvedilol by inhibiting its metabolism via CYP2C9 enzymes. This interaction highlights the importance of considering drug-drug interactions when evaluating the therapeutic efficacy of N-hydroxycarvedilol in clinical applications .

Clinical Implications

The antioxidant properties of N-hydroxycarvedilol position it as a potential therapeutic agent for conditions characterized by oxidative stress, such as heart failure and hypertension. The ability to inhibit free radicals can contribute to improved outcomes in patients suffering from these conditions.

Q & A

Basic Research Questions

Q. How can synthetic yields of N-Hydroxycarvedilol be optimized during its preparation?

  • Methodology : Use sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) to enhance reaction efficiency. Employ stepwise coupling of intermediates, such as reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with 2-(2-methoxyphenoxy)ethylamine under controlled stoichiometry. Purify via silica gel column chromatography using gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) to isolate the product with yields up to 72% .
  • Analytical Validation : Confirm purity using thin-layer chromatography (TLC) and characterize via 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are most reliable for verifying the structure and purity of N-Hydroxycarvedilol?

  • Primary Techniques :

  • NMR Spectroscopy : Assign peaks using 1^1H NMR (e.g., δ 1.2–3.8 ppm for aliphatic protons) and 13^{13}C NMR (e.g., δ 70–80 ppm for ether linkages) to confirm stereochemistry and functional groups.
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 406.47) .
    • Supplementary Methods : Ion-pair HPLC with UV detection (λ = 240–280 nm) for quantifying purity and detecting impurities .

Q. How can researchers identify and quantify impurities in N-Hydroxycarvedilol batches?

  • Impurity Profiling :

  • Common Impurities : Include Carvedilol Bis-carbazole (CAS 918903-20-5) and keto derivatives (e.g., 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanone) .
  • Analytical Workflow : Use reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for separation. Compare retention times and MS/MS fragmentation patterns against reference standards .

Advanced Research Questions

Q. What are the challenges in elucidating the stereochemical configuration of N-Hydroxycarvedilol derivatives?

  • Structural Complexity : The hydroxy and carbazole groups introduce multiple chiral centers. Use 2D 1^1H-15^{15}N HMBC NMR to resolve nitrogen-linked moieties (e.g., amine and carbazole groups) and assign stereochemistry .
  • Case Study : For analogs like 1-(1H-indazol-6-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}-2-propanol, coupling constants (J=812J = 8–12 Hz) in 1^1H NMR and NOESY correlations help confirm spatial arrangements .

Q. How does the hydroxy substituent in N-Hydroxycarvedilol influence its pharmacological activity compared to Carvedilol?

  • Mechanistic Insights : The hydroxy group may enhance hydrogen bonding with β-adrenergic receptors, altering binding affinity. Conduct in vitro assays (e.g., radioligand displacement on CHO-K1 cells expressing α1_1-adrenoceptors) to compare IC50_{50} values .
  • Data Interpretation : Correlate structural modifications (e.g., hydroxylation at position 3) with changes in Ca2+^{2+} release suppression (e.g., store overload-induced Ca2+^{2+} release assays) .

Q. What methodologies are critical for characterizing amorphous polymorphs of N-Hydroxycarvedilol salts?

  • Techniques :

  • X-ray Powder Diffraction (XRPD) : Identify amorphous forms by the absence of Bragg peaks.
  • Differential Scanning Calorimetry (DSC) : Detect glass transition temperatures (TgT_g) instead of melting points .
    • Process Validation : Optimize solvent-antisolvent crystallization (e.g., using ethanol/water) to stabilize amorphous phases and prevent recrystallization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.